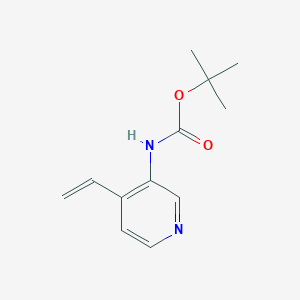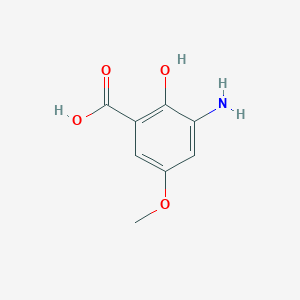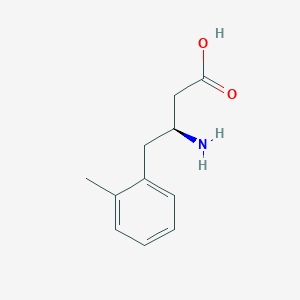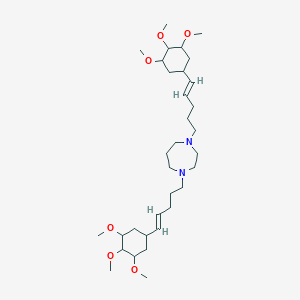
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. The aminomethyl group can be introduced through subsequent reactions involving amines and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature controls to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反应分析
Types of Reactions
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学研究应用
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(aminomethyl)-5-methylisoxazole: Another heterocyclic compound with similar structural features.
3-(aminomethyl)phenylboronic acid: A boronic acid derivative with comparable functional groups.
Uniqueness
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness can confer distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
1119450-70-2 |
|---|---|
分子式 |
C7H10N4O2 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c8-3-5-10-7(13-11-5)6(12)9-4-1-2-4/h4H,1-3,8H2,(H,9,12) |
InChI 键 |
LSAYAJUEWXFYPR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=NC(=NO2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)


![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)



![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
